Spiro[4.5]decane-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[45]decane-8-sulfonamide is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single carbon atomThe molecular formula of Spiro[4.5]decane-8-sulfonamide is C10H19NO2S, and it has a molecular weight of 217.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, with a sulfonamide reagent under acidic or basic conditions . Another approach involves the use of ene-vinylidenecyclopropanes in the presence of a Rhodium(I) catalyst to construct the spiro[4.5]decane skeleton .
Industrial Production Methods
Industrial production methods for Spiro[4.5]decane-8-sulfonamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]decane-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction: Reduction of the sulfonamide group can yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Spiro[4
Wirkmechanismus
The mechanism of action of Spiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PHD inhibitor, the compound binds to the active site of the enzyme, competing with the natural substrate and preventing the hydroxylation of hypoxia-inducible factor (HIF) subunits. This inhibition can lead to the stabilization of HIF and the upregulation of target genes involved in the hypoxic response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but lacking the sulfonamide group.
Spiro[4.5]decane-8-carboxamide: Similar to Spiro[4.5]decane-8-sulfonamide but with a carboxamide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Eigenschaften
Molekularformel |
C10H19NO2S |
---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
spiro[4.5]decane-8-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2,(H2,11,12,13) |
InChI-Schlüssel |
KXTCWQMYFMBDJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.